8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-11-8-3-4-9(16)14(5-2-6-15)10(8)12-7-13-11/h3-4,7,15H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWBUQBNZKFQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=O)N2CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the pyrido[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield C5–C6 unsaturated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound can selectively inhibit the activity of various tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Activity: C4 Position: Methoxy (target compound) vs. amino (Compound 62) or hydroxy (Compound 64) groups correlate with kinase vs. antiviral targeting . N8 Position: Hydrophilic 3-hydroxypropyl (target compound) vs. hydrophobic acryloylpiperazinyl (PRN1371) groups modulate kinase selectivity . C5-C6 Bond Saturation: Dihydro derivatives (e.g., Tasosartan) are associated with cardiovascular applications, while unsaturated analogs (e.g., PRN1371) target oncology .
Synthetic Flexibility: Microwave-assisted one-pot reactions enable efficient diversification at C4 (e.g., morpholinopropylamino in Compound 18a) . Back-pocket derivatization (N8) is critical for optimizing pharmacokinetics, as seen in PRN1371’s covalent FGFR inhibition .
Pharmacological and Analytical Comparisons
Table 2: Analytical and Pharmacological Data
| Compound Name | Molecular Weight | Purity (HPLC) | Key Analytical Data | Potency (IC₅₀) |
|---|---|---|---|---|
| 8-(3-Hydroxypropyl)-4-methoxy | 422.1 g/mol | ≥95% | HRMS: 422.1381 [M + H]⁺; ¹³C NMR: δ 172.0 (C7=O) | Undisclosed |
| PRN1371 | 739.4 g/mol | ≥95% | MS (ESI+): 739.4 [M + H]⁺ | FGFR1: <1 nM |
| Compound 18a | 439.1 g/mol | ≥95% | MS (ESI+): 439.1 [M + H]⁺ | ZAP-70: 50 nM |
Key Insights:
- Structural Confirmation : Consistent use of HRMS and ¹³C NMR validates scaffold integrity across analogs .
Biological Activity
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused pyridine and pyrimidine structure. Its IUPAC name is this compound, which indicates the presence of a hydroxyl group and a methoxy group that may contribute to its biological properties.
Research indicates that compounds in this class may act as inhibitors of specific enzymes or receptors involved in various biological pathways. The exact mechanism of action for this compound remains under investigation, but it is hypothesized to interact with:
- Enzymatic pathways : Potential inhibition of kinases or phosphatases.
- Cell signaling : Modulation of intracellular signaling cascades.
Anticancer Activity
Several studies have indicated that pyrido[2,3-d]pyrimidine derivatives exhibit anticancer properties. For instance, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives similar to this compound effectively reduced tumor growth in xenograft models .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits inhibitory effects against certain bacterial strains and fungi, indicating potential as an antimicrobial agent .
Case Studies
- Tumor Xenograft Model : In a study involving human cancer cell lines implanted in mice, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study concluded that the compound's ability to induce apoptosis in cancer cells was a key factor in its efficacy .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics. This suggests its potential use as a lead compound for developing new antimicrobial therapies .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one?
The compound is typically synthesized via cyclization of 2-aminopyridone intermediates. A common approach involves formylation of 2-aminopyridone derivatives in 85% formic acid/Ac₂O, followed by in situ cyclization to form the pyridopyrimidine core. Substitutions at the 8-position (e.g., 3-hydroxypropyl) are introduced via alkylation or nucleophilic displacement using hydroxypropyl halides . Modifications at the 4-position (e.g., methoxy) often require pre-functionalization of the pyrimidine ring before cyclization .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4 and hydroxypropyl at N8). For example, methoxy groups show signals near δ 3.8–4.0 ppm, while hydroxypropyl protons appear as triplets at δ 3.5–3.7 ppm .
- LCMS/HRMS : To verify molecular weight and purity (e.g., [M+H]+ peaks matching calculated values) .
- HPLC : Purity assessment using reverse-phase columns (e.g., H₂O/ACN gradients with 0.1% TFA) .
Q. What biological targets are associated with pyrido[2,3-d]pyrimidin-7(8H)-ones?
These compounds are often kinase inhibitors. For example, derivatives with fluorobenzyl or piperidine substituents target FGFR4 or MST3/4 kinases . The 3-hydroxypropyl group may enhance solubility for in vivo studies, while methoxy groups influence steric interactions in kinase binding pockets .
Advanced Research Questions
Q. How can synthetic methodologies overcome limitations in introducing substituents at the C4 position?
Early methods struggled with C4 functionalization due to competing cyclization pathways. Recent advances use pre-functionalized pyrimidine aldehydes (e.g., 4-chloro-substituted precursors) that allow nucleophilic substitution post-cyclization. For instance, 4-methoxy groups are introduced via methoxylation of 4-chloro intermediates under basic conditions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from off-target kinase interactions. To address this:
- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify selectivity patterns.
- Use X-ray crystallography to compare binding modes. For example, 8-substituted derivatives form salt bridges with Asp174 in MST3/4 kinases, while bulkier groups disrupt FGFR4 binding .
- Optimize substituent polarity: Hydroxypropyl enhances solubility but may reduce membrane permeability, requiring logP adjustments .
Q. How are computational methods applied to optimize scaffold selectivity?
- Molecular docking : Pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds are docked into kinase ATP pockets (e.g., PDB: 4XCQ for FGFR4). The 3-hydroxypropyl group is modeled for hydrogen bonding with Asp174, while methoxy avoids steric clashes with gatekeeper residues .
- MD simulations : Assess stability of salt bridges (e.g., between hydroxypropyl and Asp174 over 100 ns trajectories) .
Q. What advanced purification techniques address low yields in N8 alkylation?
Q. How does photochemical reactivity impact stability during storage?
Pyrido[2,3-d]pyrimidin-7(8H)-ones with dihydro moieties (C5-C6 saturation) undergo autocatalytic dehydrogenation under UV light (365 nm) in DMSO, forming H₂O₂ as a byproduct. Stabilize by:
- Storing in amber vials at -20°C.
- Adding radical scavengers (e.g., BHT) to reaction mixtures .
Methodological Considerations
Q. Designing in vivo studies: Balancing solubility and bioavailability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
